N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
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Overview
Description
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a compound that features a pyrrolidine ring attached to a pyrimidine ring, which is further connected to a pentanamide group
Mechanism of Action
Target of Action
The compound N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, also known as N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}pentanamide, is a pyrrolidine derivative. Pyrrolidine derivatives often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 , modulators of the insulin-like growth factor 1 receptor , and are able to inhibit a wide range of enzymes: phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .
Mode of Action
The mode of action of this compound is likely related to its interaction with these targets. The compound may bind to these receptors or enzymes, modulating their activity and leading to changes in cellular function. The exact nature of these interactions and the resulting changes would depend on the specific target and the context in which the compound is acting .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by acting as an antagonist of the vanilloid receptor 1, it could modulate pain perception . By inhibiting enzymes like phosphodiesterase type 5, it could affect signal transduction pathways . The compound’s effects on the insulin-like growth factor 1 receptor could influence growth and metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if the compound inhibits phosphodiesterase type 5, it could lead to an increase in cyclic guanosine monophosphate (cGMP) levels, affecting signal transduction . If it modulates the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide can be achieved through various synthetic routes. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of cost-effective reagents and catalysts is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A structurally similar compound with a pyrrolidine ring attached to a pyrimidine ring.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group, showing similar biological activities.
Pyrrolidine derivatives: Various derivatives of pyrrolidine that exhibit different pharmacological properties
Uniqueness
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is unique due to its specific combination of pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-2-3-6-13(19)16-11-12-7-8-15-14(17-12)18-9-4-5-10-18/h7-8H,2-6,9-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOFVHAANPKMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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